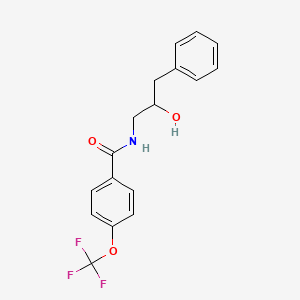
N-(2-hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzamide, also known as TFPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFPB is a benzamide derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
Material Science Applications
In the realm of material science, N-(2-hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzamide derivatives have been studied for their potential in creating single molecule magnets (SMMs). For instance, a study by Costes et al. (2008) on tetranuclear [Cu-Ln]2 SMMs highlights the synthesis and magnetic studies of complexes involving similar benzamide derivatives. The structural determination of these complexes demonstrated their potential as high-spin species, facilitating two active ferromagnetic interactions. Such materials are crucial for advancing storage media technologies due to their magnetic properties (Costes, Shova, & Wernsdorfer, 2008).
Medicinal Chemistry and Bioactive Molecule Synthesis
In medicinal chemistry, N-(2-hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzamide and its derivatives have been explored for their inhibitory activities and potential therapeutic applications. Uto et al. (2009) identified a compound with significant inhibitory activity against stearoyl-CoA desaturase-1, a critical enzyme involved in lipid metabolism. This study underscores the compound's potential in addressing metabolic disorders (Uto et al., 2009).
Additionally, derivatives of N-(2-hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzamide have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. Jiao et al. (2009) designed a series of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, showcasing their potential as histone deacetylase inhibitors. These compounds exhibited promising inhibitory activity against enzymes and induced cell-cycle arrest, highlighting their potential in cancer therapy (Jiao, Fang, Wang, Guan, Yuan, & Xu, 2009).
Organic Synthesis
For organic synthesis, benzamide derivatives, including those related to N-(2-hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzamide, serve as key intermediates in the development of complex molecules. The synthesis of benzoxazole products through the intramolecular oxidative C–O coupling of N-phenyl benzamides, as demonstrated by Yu et al. (2012), illustrates the compound's role in facilitating novel synthesis pathways under metal-free conditions (Yu, Ma, & Yu, 2012).
Eigenschaften
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO3/c18-17(19,20)24-15-8-6-13(7-9-15)16(23)21-11-14(22)10-12-4-2-1-3-5-12/h1-9,14,22H,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSVCSWBSUEOIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

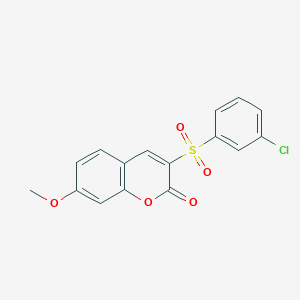
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-isopropylacetamide](/img/structure/B2964587.png)
![N-isopropyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2964588.png)
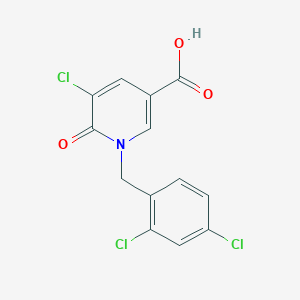

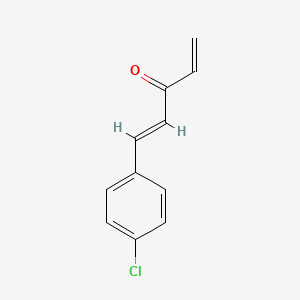
![N-[6-chloro-3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2964593.png)

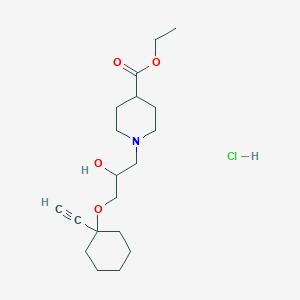
![3-[2-(4-Aminophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B2964596.png)
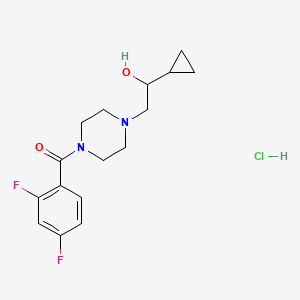
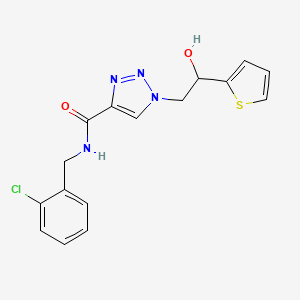
![2-{[3-chloro-4-(difluoromethoxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2964599.png)
![1,2-Di[3-(benzyloxy)benzylidene]hydrazine](/img/structure/B2964600.png)